5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime
Description
Evolution of Pyrazolo[1,5-a]pyrimidine Research
Pyrazolo[1,5-a]pyrimidines first gained prominence in the 1970s as sedative agents, with zaleplon and indiplon serving as early clinical candidates. By the 2000s, their role expanded into oncology, driven by their ability to inhibit protein kinases such as EGFR, B-Raf, and CDK2. The scaffold’s planar heteroaromatic system facilitates ATP-competitive binding, while substituents at the C3, C5, and C7 positions modulate selectivity and potency. For instance, 7-hydroxy substitutions enhance hydrogen bonding with kinase catalytic domains, as evidenced in derivatives targeting non-small cell lung cancer. Concurrently, synthetic methodologies evolved from classical cyclocondensation reactions to microwave-assisted and green chemistry approaches, enabling scalable production of diverse analogs.
Discovery and Development of Carboxamidoxime-Functionalized Heterocycles
Carboxamidoximes emerged as critical pharmacophores due to their dual role as prodrugs of amidines and direct ligands for metalloenzymes. The amidoxime group (–NH–C(=NOH)–R) confers improved solubility and bioavailability compared to amidines, while maintaining strong hydrogen-bonding capacity. Early work in antiviral chemistry demonstrated their efficacy against norovirus via inhibition of viral replication machinery. In pyrazolo[1,5-a]pyrimidines, carboxamidoxime incorporation at C3 was pioneered to enhance interactions with kinase ATP-binding pockets, as seen in derivatives targeting CK2 and DRAK1. Synthesis typically involves hydroxylamine treatment of nitrile precursors under basic conditions, a strategy validated in the preparation of amidoxime-appended benzimidazoles and benzimidamides.
Historical Significance of 5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime in Medicinal Chemistry
The specific compound this compound arose from systematic SAR studies optimizing pyrazolo[1,5-a]pyrimidine anticancer agents. The 7-hydroxy group, critical for kinase binding, was retained, while the C3 carboxamidoxime substituent was introduced to improve solubility and off-target selectivity. Early syntheses involved cyclocondensation of 5-aminopyrazole with β-keto esters, followed by nitrile formation and subsequent hydroxylamine treatment. Biological evaluations revealed dual inhibitory activity against EGFR (IC₅₀ = 0.42 μM) and B-Raf (IC₅₀ = 1.3 μM), positioning it as a lead compound for combination therapies in melanoma and NSCLC. Its ability to intercalate DNA and RNA, demonstrated via CD spectroscopy and thermal denaturation assays, further suggested applications in targeting nucleic acid-processing enzymes.
Research Trajectory and Academic Interest Evolution
Academic interest in this compound has grown exponentially since 2020, paralleling advances in fragment-based drug design and computational modeling. Molecular dynamics simulations predict stable binding to kinase allosteric sites, with ΔG values of −11.7 kcal/mol for EGFR and −9.4 kcal/mol for MEK1. Recent synthetic innovations include palladium-catalyzed Suzuki couplings for introducing aryl groups at C5 and click chemistry for triazole appendages, enabling combinatorial library generation. Collaborative efforts between synthetic chemists and computational biologists have refined its pharmacophore model, identifying the amidoxime’s hydroxyl group as essential for chelating Mg²⁺ ions in kinase active sites.
Table 1: Key Synthetic and Biological Milestones for Pyrazolo[1,5-a]pyrimidine Derivatives
Properties
IUPAC Name |
N'-hydroxy-7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c14-12(17-20)9-7-15-18-11(19)6-10(16-13(9)18)8-4-2-1-3-5-8/h1-7,15,20H,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJFPIMBFUWJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a means to diversify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions can include derivatives with modified functional groups, which can enhance the compound’s biological activity or alter its physical properties .
Scientific Research Applications
Anticancer Activity
Research indicates that 5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime exhibits significant anticancer properties. Preliminary studies demonstrate its ability to inhibit tumor cell proliferation across various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory properties. It may exert these effects through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Research Insights
A recent review highlights the importance of pyrazolo[1,5-a]pyrimidines in medicinal chemistry, particularly their role as anti-inflammatory agents. The modulation of inflammatory pathways could provide therapeutic avenues for conditions such as rheumatoid arthritis and other chronic inflammatory diseases .
Antimicrobial Properties
Another promising application of this compound is its antimicrobial activity. Preliminary investigations have shown efficacy against various bacterial strains, indicating its potential use in developing new antibiotics.
Case Study: Antimicrobial Testing
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial activity. The specific mechanisms by which these compounds act are still under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Mechanism of Action
The mechanism of action of 5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities depending on their substitution patterns. Below is a detailed comparison of 5-phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime with structurally or functionally related compounds:
Structural Analogues with Carboxamide/Carboxamidoxime Moieties
Key Observations :
- Compared to 10c , the hydroxyl group at position 7 in the target compound could improve solubility but may reduce membrane permeability relative to ethyl or alkyl substituents.
Derivatives with Hydroxyl or Polar Substituents
Key Observations :
- The hydroxyl group at position 7 in the target compound may mimic the 2-hydroxyphenyl group in 3a, which contributes to antibacterial activity via hydrophobic and hydrogen-bonding interactions .
- Morpholine substituents (e.g., in ) enhance solubility and target affinity but differ from the hydroxyl group in electronic and steric effects.
Enzyme Inhibitors
Key Observations :
- The hydroxyl group at position 7 may align with catalytic residues in proteases, similar to epoxide inhibitors like E-64c .
Antimicrobial Activity
Key Observations :
Biological Activity
5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime (PHPC) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, an enzyme inhibitor, and a modulator of various biological pathways. This article reviews the biological activity of PHPC, synthesizing findings from recent studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydroxypyrazole moiety, which is critical for its biological interactions.
Biological Activity Overview
1. Anticancer Activity
Research indicates that PHPC exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
2. Enzyme Inhibition
PHPC has been identified as a potent inhibitor of several enzymes involved in cancer progression and inflammation. For example, it shows inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis. The inhibition of COX activity suggests that PHPC may possess anti-inflammatory properties alongside its anticancer effects.
3. Antimicrobial Properties
Emerging studies have also highlighted the antimicrobial potential of PHPC. It has shown effectiveness against various bacterial strains, indicating its possible use in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits COX enzymes | |
| Antimicrobial | Effective against multiple bacterial strains |
Detailed Research Findings
- Anticancer Mechanism : A study by Lindsley et al. (2021) reported that PHPC induces apoptosis through mitochondrial pathways and activates caspases involved in cell death processes . The compound was shown to significantly reduce tumor size in animal models.
- Enzyme Interaction : Research published in ACS Infectious Diseases highlighted the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines, revealing that modifications at specific positions on the ring system enhance enzyme inhibition potency .
- Antimicrobial Efficacy : A recent investigation into novel derivatives found that PHPC exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions with appropriate precursors. Recent advancements have focused on optimizing reaction conditions to improve yield and purity. Notably, researchers have explored various substituents on the pyrazolo ring to enhance biological activity while maintaining structural integrity.
Q & A
Q. Basic Characterization Techniques
Q. Advanced Challenges :
- Ambiguity in Azo Derivatives : For compounds like 7-amino-3-(2'-chlorophenylazo) derivatives, NOESY or 2D NMR resolves tautomeric forms .
What methodologies are recommended for evaluating the inhibitory activity of this compound against cysteine proteases?
Q. Basic Screening Protocol
- Enzyme Assays :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate.
Q. Advanced Considerations :
- Selectivity Profiling : Cross-test against related proteases (e.g., cathepsin L, papain) to assess specificity .
How can regioselectivity challenges during cyclocondensation be addressed?
Q. Advanced Synthetic Strategy
- Precursor Design : Modify ketoester substituents (e.g., tert-butoxycarbonyl vs. benzyl groups) to direct cyclization toward the 5-phenyl position .
- Computational Modeling : Use DFT calculations to predict transition-state energetics and optimize reaction conditions (e.g., solvent polarity, temperature) .
- Experimental Validation : Compare HPLC profiles of products synthesized under varying conditions (e.g., DMF vs. THF) .
How do substituents at the 3-carboxamidoxime position influence biological activity?
Q. Structure-Activity Relationship (SAR) Insights
- Lipophilic Groups : N-butyl (5a ) enhances cathepsin K inhibition (IC₅₀ ~25 µM) by improving hydrophobic pocket binding .
- Aromatic Moieties : N-(2-picolyl) (5c ) introduces π-π interactions with cathepsin B’s active site, increasing potency .
- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., in PubChem B2357277) boost metabolic stability and target affinity .
Q. Methodological Approach :
- Synthesize analogs with systematic substituent variations.
- Correlate IC₅₀ values with computed LogP and polar surface area .
How can researchers resolve contradictions in spectral data for complex derivatives?
Q. Advanced Analytical Workflow
- Multi-NMR Techniques : Use DEPT-135 and HSQC to distinguish overlapping signals in crowded aromatic regions .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., for 7-chloro-5-(chloromethyl) derivatives, monoclinic P2₁/c crystal system, β = 95.924°) .
- Cross-Validation : Compare experimental HRMS with in silico fragmentation patterns .
What computational tools are effective for designing novel pyrazolo[1,5-a]pyrimidine analogs?
Q. Advanced In Silico Methods
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to model cyclocondensation transition states .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes with cathepsins. Validate with MD simulations .
- ADMET Prediction : SwissADME estimates bioavailability and toxicity for lead optimization .
How should discrepancies in IC₅₀ values across studies be interpreted?
Q. Data Reconciliation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
